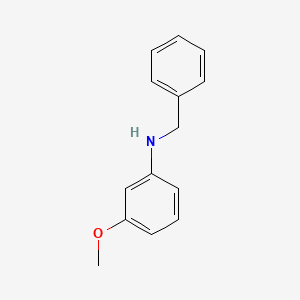

N-Benzyl-3-methoxyaniline

Übersicht

Beschreibung

N-Benzyl-3-methoxyaniline is a compound that is structurally related to various research subjects in the provided papers. Although none of the papers directly analyze N-Benzyl-3-methoxyaniline, they do investigate compounds with similar functional groups and molecular fragments. For instance, the studies involve the analysis of molecular structures, synthesis, and characterization of compounds with methoxy and benzyl components, which are also present in N-Benzyl-3-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, which are synthesized from a Strecker-type reaction and can be used to create chiral β-hydroxy-α-amino acids . This indicates that the synthesis of N-Benzyl-3-methoxyaniline could also involve a sequence of reactions, possibly starting from aniline derivatives and incorporating methoxy and benzyl groups through electrophilic aromatic substitution or other suitable organic reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Benzyl-3-methoxyaniline has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the geometrical parameters of the molecules, which can be compared with theoretical values to confirm the structure. For N-Benzyl-3-methoxyaniline, similar analytical techniques could be employed to elucidate its molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of molecules with benzyl and methoxy groups has been explored through various studies. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been investigated to estimate the chemical reactivity of the molecules . These studies can provide insights into the types of reactions N-Benzyl-3-methoxyaniline might undergo, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-Benzyl-3-methoxyaniline, such as their electronic properties, vibrational frequencies, and nonlinear optical properties, have been calculated using DFT and other computational methods . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications. For N-Benzyl-3-methoxyaniline, similar computational studies could be conducted to determine its HOMO-LUMO gap, dipole moment, and other relevant properties.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“N-Benzyl-3-nitroaniline” is used as a nonlinear optical (NLO) material . Nonlinear optical materials are of great interest because they can be employed for optoelectronic polarization control, frequency conversion, solid lasers, and electro-optic technology .

Methods of Application or Experimental Procedures

The compound was synthesized and grown through an aqueous solution using a low temperature solution growth technique . A single-crystal XRD analysis was used to predict the crystallographic properties of developed NB3N crystals, which gives basic cell parameters, structures, and space groups . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .

Results or Outcomes

The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group . The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . So synthesized NB3N single crystals were highly NLO material .

Methylation of Anilines

Summary of the Application

“N-Benzyl-3-methoxyaniline” could potentially be used in the methylation of anilines . Methylation of amines is a widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Results or Outcomes

The methylation of anilines with methanol allows the effective production of N-methylanilines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Basicity Alteration Due to Ortho Effect

Summary of the Application

“N-Benzyl-3-methoxyaniline” could potentially be used to study the basicity alteration due to the ortho effect in the methoxy aniline system .

Methods of Application or Experimental Procedures

The basicity of “N-Benzyl-3-methoxyaniline” could be compared with other anilines to study the ortho effect .

Results or Outcomes

The ortho effect could potentially alter the basicity of “N-Benzyl-3-methoxyaniline”, making it more or less basic than other anilines .

Synthesis of Anilines

Summary of the Application

“N-Benzyl-3-methoxyaniline” could potentially be used in the synthesis of anilines . The synthesis of anilines is a widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

Methods of Application or Experimental Procedures

The synthesis of anilines typically involves the use of ortho-and para-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

Results or Outcomes

The synthesis of anilines allows the effective production of 2- and 3-substituted arynes . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Nonlinear Optics

Summary of the Application

“N-Benzyl-3-nitroaniline”, a compound similar to “N-Benzyl-3-methoxyaniline”, has been synthesized and used as a nonlinear optical material .

Methods of Application or Experimental Procedures

The compound was synthesized and grown through an aqueous solution using a low temperature solution growth technique . A single-crystal XRD analysis was used to predict the crystallographic properties of developed NB3N crystals .

Results or Outcomes

The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group . The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYQQZZRQBFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433134 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-methoxyaniline | |

CAS RN |

90811-55-5 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

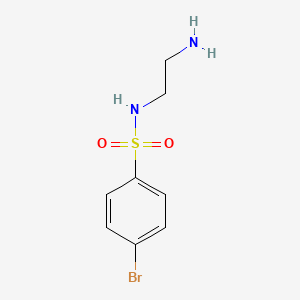

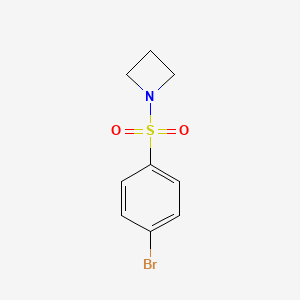

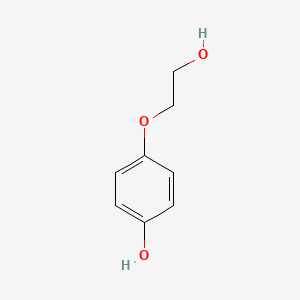

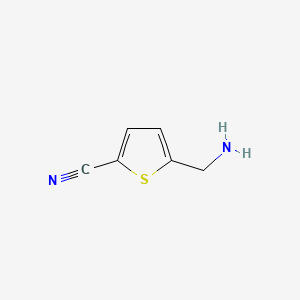

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)